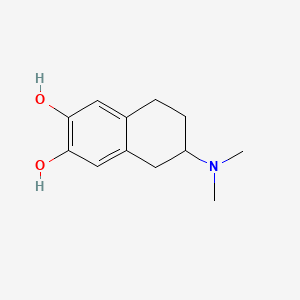

6,7-Dihydroxy-2-dimethylaminotetralin

説明

Structure

3D Structure

特性

CAS番号 |

66543-77-9 |

|---|---|

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC名 |

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3 |

InChIキー |

JWLJBTDXCBIGBW-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCC2=CC(=C(C=C2C1)O)O |

正規SMILES |

CN(C)C1CCC2=CC(=C(C=C2C1)O)O |

同義語 |

2-(N,N-dimethylamino)-6,7-dihydroxytetralin 2-(NN-dimethyl)amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene 6,7-dihydroxy-2-dimethylaminotetralin TL 99 TL-99 |

製品の起源 |

United States |

Synthetic Strategies and Chemical Modifications of 6,7 Dihydroxy 2 Dimethylaminotetralin

Established Synthetic Pathways and Chemical Precursors

The most common and practical approach to synthesizing 6,7-dihydroxy-2-dimethylaminotetralin begins with the construction of a corresponding dimethoxy-substituted tetralone, specifically 6,7-dimethoxy-2-tetralone (B1583830). This key intermediate serves as a versatile scaffold for subsequent modifications.

A practical and cost-effective synthesis of 6,7-dimethoxy-2-tetralone starts from the readily available 3,4-dimethoxyphenylacetic acid. thieme-connect.com The synthetic sequence involves an initial iodination of the aromatic ring, followed by esterification. The resulting methyl 2-iodo-4,5-dimethoxyphenylacetate then undergoes a Heck cross-coupling reaction, followed by catalytic hydrogenation to form a saturated diester. A subsequent Dieckmann condensation facilitates the cyclization to the tetralone ring system, and a final decarboxylation step yields the desired 6,7-dimethoxy-2-tetralone. thieme-connect.com

An alternative approach to 6,7-dimethoxy-2-tetralone has been described starting from 6-methoxytetralin. arkat-usa.org This pathway involves bromination, methoxylation, and subsequent oxidation to yield the target tetralone.

Once 6,7-dimethoxy-2-tetralone is obtained, the next crucial step is the introduction of the dimethylamino group at the C-2 position. This is typically achieved through reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the treatment of the ketone with dimethylamine (B145610) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form the corresponding 2-dimethylaminotetralin derivative. wikipedia.orglibretexts.org

The final step in the synthesis is the demethylation of the two methoxy (B1213986) groups to yield the free hydroxyl groups of the catechol moiety. This is a standard procedure in organic synthesis and can be achieved using various reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr).

Table 1: Key Synthetic Steps and Precursors for this compound

| Step | Starting Material | Key Reagents | Intermediate/Product |

| Tetralone Formation | 3,4-Dimethoxyphenylacetic acid | 1. I2, HIO32. MeOH, H2SO43. Pd(OAc)2, PPh3, Et3N4. H2, Pd/C5. NaH6. H3O+ | 6,7-Dimethoxy-2-tetralone |

| Reductive Amination | 6,7-Dimethoxy-2-tetralone | Dimethylamine, NaBH3CN | 6,7-Dimethoxy-2-dimethylaminotetralin |

| Demethylation | 6,7-Dimethoxy-2-dimethylaminotetralin | BBr3 or HBr | This compound |

Stereochemical Considerations in Synthesis

The 2-position of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry at this position is often crucial for biological activity. For many aminotetralin derivatives, the (S)-enantiomer exhibits significantly higher affinity for its biological targets.

The reductive amination of the prochiral 6,7-dimethoxy-2-tetralone results in a racemic mixture of the (R)- and (S)-enantiomers of 6,7-dimethoxy-2-dimethylaminotetralin. To obtain a single enantiomer, either a chiral resolution of the racemic mixture is required, or an asymmetric synthesis must be employed.

Asymmetric synthesis can be achieved by using chiral catalysts or reagents during the reduction step. For instance, biocatalytic reductions of 2-tetralones using microorganisms or isolated enzymes can provide high enantioselectivity. researchgate.net Chiral phosphoric acid catalysts have also been shown to be effective in the asymmetric reductive amination of ketones.

Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are later removed.

Derivatization Approaches for Analogue Development

To explore the structure-activity relationships and optimize the pharmacological profile of this compound, various analogues can be synthesized through derivatization. These modifications can be made to the catechol hydroxyl groups, the dimethylamino group, or the tetralin scaffold itself.

Modifications of the Catechol Moiety: The two hydroxyl groups can be selectively protected or converted into other functional groups. For example, they can be acylated to form esters or alkylated to form ethers. This can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with its biological target.

Modifications of the Amino Group: The dimethylamino group can be modified to explore the impact of steric bulk and basicity on activity. This can involve demethylation to the secondary or primary amine, or replacement of the methyl groups with other alkyl or aryl substituents. The amine can also be converted to an amide or sulfonamide.

Isomeric Forms and Their Synthetic Routes (e.g., 5,6-dihydroxy isomer M-7)

The regioisomeric placement of the hydroxyl groups on the aromatic ring significantly impacts the biological activity of 2-dimethylaminotetralins. One of the most studied isomers of this compound is the 5,6-dihydroxy isomer, also known as M-7.

The synthesis of M-7 follows a similar strategy to that of the 6,7-dihydroxy isomer, but starts with a different key precursor: 5,6-dimethoxy-1-tetralone (B1588383). An efficient synthesis of 5,6-dimethoxy-1-tetralone has been reported, which can then be converted to the corresponding 2-tetralone (B1666913) and subsequently to M-7 through reductive amination and demethylation. arkat-usa.org The synthesis of 5,7-dihydroxy-2-aminotetralin derivatives has also been explored, starting from 3,5-dimethoxybenzylsuccinic acid derivatives. nih.gov These resorcinol-derived aminotetralins have been found to be less potent dopaminergic agents compared to their catechol-derived isomers (5,6-dihydroxy and 6,7-dihydroxy). nih.gov

The distinct synthetic pathways required to access these different isomers highlight the importance of precursor selection in determining the final substitution pattern on the tetralin ring.

Pharmacological Characterization and Mechanisms of Action

Dopamine (B1211576) Receptor Agonism and Partial Agonism

Initially, 6,7-Dihydroxy-2-dimethylaminotetralin (TL-99) was investigated with the hypothesis that it was a selective agonist for presynaptic dopamine receptors. evitachem.comnih.gov However, subsequent and more detailed in vivo and in vitro studies in rats revealed a more complex pharmacological profile. nih.gov Research has demonstrated that TL-99 is not exclusively selective for presynaptic dopamine autoreceptors but also exerts effects on postsynaptic dopamine receptors. nih.govnih.gov Furthermore, its activity is not confined to the dopamine system, as it is also a potent agonist of alpha-2 noradrenergic (NA) receptors. nih.govnih.gov This cross-reactivity complicates the interpretation of its behavioral effects, which were once attributed solely to presynaptic dopamine receptor interaction. nih.gov

Interaction with Presynaptic Dopamine Autoreceptors

TL-99 demonstrates clear agonist activity at presynaptic dopamine autoreceptors. nih.govnih.gov These autoreceptors are located on dopaminergic neurons and function as a key negative feedback mechanism to modulate the synthesis and release of dopamine. evitachem.comnih.gov The interaction of TL-99 with these receptors has been confirmed through various biochemical assays. nih.gov For instance, studies have shown its ability to decrease the accumulation of DOPA (a precursor to dopamine) in the striatum, both in the presence and absence of gamma-hydroxybutyrate, which is a standard method for assessing dopamine autoreceptor agonist activity. nih.gov

In vitro studies using striatal and cortical slices from rats have further substantiated these findings, showing that TL-99 inhibits the potassium-induced release of dopamine. nih.gov While it displays a preferential agonist activity at dopamine autoreceptors compared to postsynaptic receptors, its lack of absolute selectivity is a critical aspect of its pharmacology. nih.gov

Table 1: Documented Effects of this compound on Presynaptic Receptors

| Receptor Target | Observed Effect | Experimental Model | Citation |

|---|---|---|---|

| Presynaptic Dopamine Autoreceptors | Agonist activity; antagonism of gamma-hydroxybutyrate-induced dopa formation. | Rat Striatum | nih.gov |

| Presynaptic Dopamine Autoreceptors | Inhibition of K+-induced [3H]dopamine release. | Rat Striatal Slices | nih.gov |

| Presynaptic Alpha-2 Adrenoceptors | Potent stimulation, comparable to clonidine (B47849). | Guinea-pig Atria & Rat Vas Deferens | nih.gov |

| Presynaptic Dopamine Receptors | Preferential stimulation. | Cat Right Atria | nih.gov |

Effects on Postsynaptic Dopamine Receptors

Contrary to initial theories of its selectivity, TL-99 is also an agonist at postsynaptic dopamine receptors. nih.govnih.gov Research indicates that it stimulates both D1 and D2 subtypes of postsynaptic dopamine receptors. nih.gov Evidence for its postsynaptic activity includes its ability to increase acetylcholine (B1216132) concentrations in the rat striatum, a biochemical marker of postsynaptic dopamine receptor activation. nih.gov

The behavioral effects of postsynaptic dopamine receptor stimulation by TL-99 can be obscured by its concurrent activity as an alpha-2 adrenoceptor agonist, which tends to have a behaviorally depressant effect. nih.gov Studies have shown that when co-administered with an alpha-2 adrenoceptor antagonist like yohimbine (B192690), the postsynaptic dopamine agonist properties of TL-99 are unmasked. nih.gov This combination leads to a dramatic increase in motor activity in reserpinized rats and contralateral rotational behavior in rats with 6-hydroxydopamine lesions, effects not seen when TL-99 is administered alone at high doses. nih.gov

Modulation of Neurotransmitter Systems

The pharmacological actions of TL-99 extend beyond dopamine receptors, influencing the activity of multiple neurotransmitter systems. nih.gov Its interactions with both the dopaminergic and noradrenergic systems are particularly noteworthy.

Influence on Dopamine Synthesis and Release

As a direct consequence of its agonist activity at presynaptic dopamine autoreceptors, TL-99 modulates the synthesis and release of dopamine. evitachem.comnih.gov The activation of these autoreceptors initiates a negative feedback loop that leads to a reduction in the firing rate of dopaminergic neurons and inhibits the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.govmdpi.com This results in a decreased synthesis of dopamine, an effect demonstrated by the observed reduction in striatal DOPA accumulation. nih.gov Similarly, TL-99 has been shown to inhibit the release of dopamine from striatal nerve terminals in vitro. nih.gov

Effects on Acetylcholine Levels and Other Neurotransmitters

TL-99 also affects other key neurotransmitters, including acetylcholine and noradrenaline. nih.govnih.gov In the striatum, TL-99 has been found to increase the concentration of acetylcholine, an effect linked to its stimulation of postsynaptic dopamine receptors. nih.gov Conversely, in vitro studies on striatal slices have shown that TL-99 can inhibit the potassium-induced release of acetylcholine. nih.gov

The compound is also a potent agonist at alpha-2 noradrenergic receptors, with a potency comparable to the classic alpha-2 agonist clonidine in some tissues. nih.govnih.gov This activity is responsible for its ability to inhibit the potassium-induced release of noradrenaline from cortical slices. nih.gov The hypomotility observed after TL-99 administration can be partly attributed to this interaction with alpha-2 receptors, an effect that can be reversed by selective alpha-2 antagonists such as yohimbine and piperoxan. nih.gov

Table 2: Influence of this compound on Neurotransmitter Dynamics

| Neurotransmitter | Effect | Brain Region/Tissue | Citation |

|---|---|---|---|

| Dopamine | Decreased synthesis (dopa accumulation). | Rat Striatum | nih.gov |

| Dopamine | Inhibited K+-induced release. | Rat Striatal Slices | nih.gov |

| Acetylcholine | Increased concentrations. | Rat Striatum | nih.gov |

| Acetylcholine | Inhibited K+-induced release. | Rat Striatal Slices | nih.gov |

| Noradrenaline | Inhibited K+-induced release. | Rat Cortical Slices | nih.gov |

Intracellular Signaling Pathways

The actions of this compound at its target receptors initiate downstream intracellular signaling cascades. As an agonist at both D1-like and D2-like dopamine receptors, as well as alpha-2 adrenergic receptors, TL-99 influences cellular function primarily through G protein-coupled receptor (GPCR) pathways. nih.govfrontiersin.org

D2-like and Alpha-2 Receptor Signaling: Activation of D2 dopamine receptors and alpha-2 adrenergic receptors, which are coupled to inhibitory G proteins (Gαi/o), leads to the inhibition of the enzyme adenylyl cyclase. nih.govfrontiersin.org This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov Research has confirmed this mechanism, showing that TL-99 mimics dopamine's ability to inhibit adenylyl cyclase activity in homogenates of the rat pituitary gland's intermediate lobe, a tissue model rich in D2 receptors. nih.gov

D1-like Receptor Signaling: Conversely, activation of D1 dopamine receptors, which are coupled to stimulatory G proteins (Gαs), enhances adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. frontiersin.org TL-99 has been shown to produce this effect, mimicking dopamine by enhancing adenylate cyclase activity in homogenates of goldfish retina, a model for D1 receptor function. nih.gov

The modulation of these signaling pathways, particularly the cAMP cascade, underlies the broader physiological and behavioral effects of the compound. The dual and opposing effects on adenylyl cyclase, depending on the receptor subtype activated (D1 vs. D2/alpha-2), highlight the complexity of its mechanism of action. nih.gov

Regulation of Adenylate Cyclase Activity (D1-like vs. D2-like Receptor Coupling)

This compound, also known as TL-99, demonstrates a dualistic effect on adenylate cyclase activity, which is characteristic of its interaction with both D1-like and D2-like dopamine receptors. nih.gov Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into these two families based on their downstream signaling pathways. D1-like receptors (D1 and D5) typically couple to the Gs alpha subunit, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels. Conversely, D2-like receptors (D2, D3, and D4) are generally coupled to the Gi alpha subunit, which inhibits adenylate cyclase, resulting in decreased cAMP production.

Research has shown that this compound can mimic the actions of dopamine at both receptor subtypes. nih.gov In homogenates of goldfish retina, a preparation rich in D1 receptors, the compound was found to enhance adenylate cyclase activity. nih.gov In contrast, in homogenates of the intermediate lobe of the rat pituitary gland, a tissue predominantly expressing D2 receptors, it inhibited the activity of this enzyme. nih.gov This demonstrates that this compound is not selective for a single dopamine receptor subtype but rather acts as an agonist at both D1-like and D2-like receptors, thereby capable of either stimulating or inhibiting cAMP production depending on the receptor population in a given tissue. nih.gov

Other Potential Second Messenger Systems

While the primary and most well-documented mechanism of action for this compound involves the modulation of the adenylate cyclase/cAMP pathway, the broader signaling capabilities of the dopamine receptors it targets suggest the theoretical potential for engagement with other second messenger systems. For instance, some G-protein coupled receptors can signal through pathways independent of or parallel to adenylate cyclase.

One such prominent pathway involves phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of calcium from intracellular stores, another critical second messenger. However, based on the available scientific literature, there is a lack of direct evidence to suggest that this compound significantly modulates the phospholipase C/IP3 pathway or other alternative second messenger systems. The current body of research strongly indicates that its pharmacological effects are predominantly mediated through its dual-action agonism at D1-like and D2-like receptors and the consequent regulation of adenylate cyclase.

Dopamine Receptor Subtype Selectivity and Binding Kinetics

Affinity and Selectivity for Dopamine (B1211576) Receptor Subtypes (D1, D2, D3, D4, D5)

The affinity and selectivity profile of TL-99 is not straightforward. Research indicates that it does not possess the high degree of selectivity for presynaptic autoreceptors as once thought. Instead, it acts on multiple dopamine receptor subtypes. Studies have confirmed that TL-99 stimulates postjunctional D1 and D2 dopamine receptors. nih.gov This finding challenged the initial hypothesis of its selective nature. The compound's activity is also stereoselective, with the (+)-isomer of TL-99 being more potent as a dopamine agonist than the racemate or the (-)-enantiomer. nih.gov

A significant confounding factor in its pharmacological profile is its potent agonist activity at α2-adrenoceptors. nih.govnih.gov This interaction is not trivial and is believed to mask some of the postsynaptic dopaminergic effects, complicating the interpretation of its in vivo activity. nih.govnih.gov This dual action suggests that attributing its effects solely to dopamine receptor interaction is an oversimplification. nih.gov While its interactions with D1 and D2 receptors are documented, specific binding affinity data (such as Kᵢ values) for D3, D4, and D5 receptors are not extensively detailed in the reviewed literature.

Radioligand binding studies have been crucial in elucidating the mechanisms of TL-99. These studies often measure the displacement of a radiolabeled ligand from a receptor by the compound being tested. For instance, investigations into the binding of [³H]apomorphine to rat striatal membranes, which label both D2 and D3 receptor sites, were used to assess the selectivity of TL-99. These experiments revealed that, similar to other dopamine agonists like 3-PPP and apomorphine, TL-99 did not show a preferential affinity for the D3 presynaptic binding site in this in vitro model.

Other studies have utilized functional assays coupled with radioligands to understand receptor activation. For example, the ability of TL-99 to enhance adenylate cyclase activity in goldfish retina homogenates is indicative of D1 receptor agonism. nih.gov Conversely, its ability to inhibit adenylate cyclase activity in the intermediate lobe of the rat pituitary gland demonstrates D2 receptor agonism. nih.gov These functional studies provide indirect but powerful evidence of TL-99's binding and activation of these receptor subtypes. It is through these varied experimental approaches that the non-selective nature of TL-99's binding to both pre- and postsynaptic dopamine receptors has been established. nih.gov

When compared to other dopamine agonists, TL-99 exhibits a distinct profile. A comparative study evaluated TL-99 alongside N-n-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), N-n-propylnorapomorphine, and pergolide (B1684310) for their effects on biochemical markers of pre- and postsynaptic dopamine receptor activity in the rat striatum. nih.gov

All four compounds showed a degree of preferential activity for dopamine autoreceptors, as they were more potent in reducing dopamine synthesis (an autoreceptor-mediated effect) than in elevating acetylcholine (B1216132) levels (a postsynaptic receptor-mediated effect). nih.gov However, among them, 3-PPP displayed the highest dissociation and was thus considered the most selective for autoreceptors, as it was inactive in stimulating postsynaptic markers. nih.gov In contrast, TL-99, pergolide, and N-propylnorapomorphine also reduced homovanillic acid levels and increased acetylcholine concentrations, indicating clear postsynaptic agonist activity. nih.gov

Another point of comparison arises from TL-99's significant α2-adrenoceptor agonism, a property not shared by 3-PPP. nih.gov This difference is highlighted in studies where the α2-antagonist yohimbine (B192690) unmasks the postsynaptic dopamine agonist effects of TL-99 but does not alter the effects of 3-PPP. nih.gov

Table 1: Comparative Effects of Dopamine Agonists on Striatal Markers Data sourced from a study on rat striatum. nih.gov

| Compound | Decrease DA Synthesis (Autoreceptor Effect) | Increase Acetylcholine (Postsynaptic Effect) | Reduce Homovanillic Acid (Postsynaptic Effect) | Relative Autoreceptor Selectivity |

|---|---|---|---|---|

| TL-99 | Yes | Yes | Yes | Moderate |

| (+/-)-3-PPP | Yes | No | No | High |

| Pergolide | Yes | Yes | Yes | Moderate |

| N-propylnorapomorphine | Yes | Yes | Yes | Moderate |

Functional Selectivity and Efficacy at Receptor Subtypes

Functionally, TL-99 acts as an agonist at both D1-like and D2-like dopamine receptors. Its efficacy at these subtypes has been demonstrated through its downstream effects on second messenger systems. It mimics dopamine by enhancing adenylate cyclase activity, a process mediated by D1 receptors, and by inhibiting adenylate cyclase activity, a hallmark of D2 receptor activation. nih.gov These actions are observed in tissues containing postjunctional D1 and D2 receptors, respectively, providing strong evidence against its purported selective presynaptic action. nih.gov

The functional postsynaptic effects of TL-99 can be masked in vivo by its concurrent α2-adrenergic agonist activity, which can cause sedation and reduce motor activity. nih.govnih.gov However, when α2-adrenoceptors are blocked by an antagonist like yohimbine, the postsynaptic dopamine agonist properties of TL-99 are clearly revealed, leading to dramatically increased motor activity and rotational behavior in animal models. nih.gov This demonstrates that TL-99 possesses significant functional efficacy at postsynaptic dopamine receptors, even if it is not always apparent under standard testing conditions. The (+)-isomer is noted to be more functionally active as a dopamine agonist than the (-)-isomer. nih.gov

Table 2: Summary of Functional Effects of 6,7-Dihydroxy-2-dimethylaminotetralin (TL-99)

| Functional Assay | Receptor Implicated | Observed Effect | Reference |

|---|---|---|---|

| Adenylate Cyclase Activity (Goldfish Retina) | D1 | Enhancement (Agonist) | nih.gov |

| Adenylate Cyclase Activity (Rat Pituitary IL) | D2 | Inhibition (Agonist) | nih.gov |

| Dopamine Synthesis (Rat Striatum) | Autoreceptors / Postsynaptic Receptors | Decrease | nih.gov |

| Acetylcholine Levels (Rat Striatum) | Postsynaptic D2-like Receptors | Increase | nih.gov |

| Motor Activity (Reserpinized Rats) | Postsynaptic Dopamine Receptors | Increase (when co-treated with Yohimbine) | nih.gov |

| Neurotransmitter Release (Striatal/Cortical Slices) | Pre- and Postsynaptic DA Receptors / α2-NA Receptors | Inhibition | nih.gov |

Regional Distribution of Receptor-Mediated Effects in Brain

The receptor-mediated effects of TL-99 have been primarily characterized in specific regions of the brain, most notably the striatum . The striatum is a key area for dopamine signaling and is rich in both D1 and D2 receptors. nih.govresearchgate.net Numerous studies have focused on this region to measure the impact of TL-99 on dopamine synthesis, turnover (homovanillic acid levels), and the regulation of other neurotransmitters like acetylcholine, confirming its action on both presynaptic and postsynaptic striatal dopamine receptors. nih.govnih.gov

Beyond the striatum, research has indicated effects in the cortex . In vitro studies using cortical slices have shown that TL-99 can inhibit the release of neurotransmitters, pointing to its activity in this brain region as well. nih.gov Furthermore, to isolate and study specific receptor subtypes, researchers have used other tissues known to be enriched in them. The goldfish retina has been used as a model for D1 receptor activity, and the intermediate lobe (IL) of the rat pituitary gland has served as a model for D2 receptor function, with TL-99 showing agonist effects in both. nih.gov

While direct studies on the effects of TL-99 in other brain regions are limited in the reviewed literature, the known distribution of its targets—D1, D2, and α2 receptors—implies a potentially widespread influence. D1 and D2 receptors are densely expressed in areas like the nucleus accumbens, olfactory bulb, and substantia nigra, which are crucial for motor activity, reward, and learning. nih.gov Therefore, the functional effects of TL-99 are likely not confined to the striatum and cortex but extend to other parts of the dopaminergic system.

Pre Clinical Research Models and in Vitro/in Vivo Methodologies

In Vivo Animal Models of Dopaminergic Function

In vivo models are essential for understanding how a compound's molecular and cellular effects translate into physiological and behavioral responses in a living organism.

Rats are the predominant animal model used to investigate the in vivo dopaminergic effects of 6,7-Dihydroxy-2-dimethylaminotetralin. nih.govnih.govdntb.gov.ua Researchers employ a battery of behavioral and neurochemical tests to characterize its activity as a dopamine (B1211576) receptor agonist.

Common behavioral paradigms include the assessment of locomotor activity. dntb.gov.ua Another established model is the rotation model, where animals with a unilateral lesion of the nigrostriatal dopamine pathway will rotate in a direction dependent on whether a dopamine agonist stimulates postsynaptic receptors. dntb.gov.ua

Neurochemical effects in living animals are often studied using the in vivo microdialysis technique. nih.govdoi.orgmdpi.com This procedure involves implanting a small probe into a specific brain region, such as the striatum, to sample extracellular fluid and measure neurotransmitter levels in awake, freely moving animals. nih.gov This allows for the direct assessment of a compound's effect on the release and metabolism of dopamine and other neurotransmitters in real-time.

Biochemical endpoints are also measured ex vivo after in vivo administration of the compound. For instance, rats can be treated with TL-99, and afterward, brain tissue is analyzed to measure parameters like DOPA accumulation or tyrosine hydroxylase activity to assess effects on dopamine synthesis and turnover. nih.gov These studies have shown that TL-99 is effective at both presynaptic autoreceptors (which regulate dopamine synthesis and release) and postsynaptic receptors. nih.govdntb.gov.ua

Table 3: Summary of In Vivo Models Used to Assess this compound in Rodents

| Model/Test | Animal | Brain Region | Key Finding |

|---|---|---|---|

| Locomotor Activity | Rat | CNS | Showed changes in locomotor activity, indicating effects on both presynaptic and postsynaptic receptors. dntb.gov.ua |

| Rotation Model | Rat | Nigrostriatal Pathway | Demonstrated postsynaptic receptor activation. dntb.gov.ua |

| DOPA Accumulation | Rat | Striatum | Inhibited DOPA accumulation, indicating presynaptic receptor activity. nih.govdntb.gov.ua |

| Acetylcholine (B1216132) Levels | Rat | Striatum | Increased acetylcholine concentrations. nih.gov |

Rodent Models (e.g., Rats, Mice)

Locomotor Activity and Behavioral Assessments

Locomotor Activity: Studies in rats have been conducted to determine the effect of this compound on locomotor activity. These assessments are crucial for understanding the compound's potential to stimulate or inhibit motor function, which is often linked to its interaction with dopamine receptors.

Stereotypy: Investigations into stereotyped behaviors, which are repetitive, unvarying actions, have been performed. These behaviors are typically induced by dopamine agonists and serve as an indicator of postsynaptic dopamine receptor stimulation.

Turning Behavior: The compound has been assessed in rotation models, particularly in animals with unilateral lesions of the nigrostriatal pathway. Turning behavior in such models is a well-established method for evaluating the in vivo activity of dopamine receptor agonists.

| Behavioral Assessment | Model Organism | Key Findings |

| Locomotor Activity | Rat | Investigated, but specific quantitative data on the extent of activity changes are not detailed in available literature. |

| Stereotypy | Rat | Assessed as an indicator of postsynaptic dopamine receptor interaction. |

| Turning Behavior | Rat (lesion models) | Utilized to evaluate in vivo dopamine agonist activity. |

Neurochemical Assessments

The neurochemical effects of this compound have been a central focus of its pre-clinical investigation, providing insights into its mechanism of action at the molecular level. These studies have measured changes in the levels of key dopamine precursors and metabolites.

DOPA Formation: The compound has been shown to decrease the accumulation of DOPA (dihydroxyphenylalanine), the precursor to dopamine. This effect is indicative of an inhibitory action on dopamine synthesis, likely through the activation of presynaptic dopamine autoreceptors.

Homovanillic Acid (HVA): Research has demonstrated that this compound reduces the levels of homovanillic acid, a major metabolite of dopamine. nih.gov This reduction further supports the compound's ability to decrease dopamine turnover.

Dihydroxyphenylacetic Acid (DOPAC): The effect of this compound on dihydroxyphenylacetic acid, another primary metabolite of dopamine, has also been investigated. nih.gov Changes in DOPAC levels provide additional information about the compound's influence on dopamine metabolism.

| Neurochemical Marker | Effect of this compound | Implication |

| DOPA Formation | Decrease | Inhibition of dopamine synthesis, likely via autoreceptor activation. |

| Homovanillic Acid (HVA) | Decrease nih.gov | Reduced dopamine turnover. |

| Dihydroxyphenylacetic Acid (DOPAC) | Investigated nih.gov | Modulation of dopamine metabolism. |

Lesion Models

To understand the effects of this compound in pathological states mimicking conditions like Parkinson's disease, researchers have employed lesion models that selectively destroy dopamine neurons.

6-Hydroxydopamine (6-OHDA) Lesions: The 6-OHDA lesion model is a widely used method to create an animal model of Parkinson's disease by inducing the degeneration of dopaminergic neurons in the nigrostriatal pathway. nih.govnih.gov While this model is standard for testing potential anti-parkinsonian agents, specific studies detailing the behavioral or neurochemical effects of this compound in 6-OHDA-lesioned animals were not identified in the available literature.

Reserpine-Treated Animals: Reserpine is a drug that depletes monoamines, including dopamine, from nerve terminals, leading to a state of akinesia and motor impairment. Studies have evaluated the ability of this compound to antagonize the effects induced by reserpine, providing a measure of its dopamine receptor agonist activity. nih.govnih.gov

| Lesion Model | Purpose | Findings Related to this compound |

| 6-Hydroxydopamine (6-OHDA) | To model Parkinson's disease by depleting dopamine neurons. nih.govnih.gov | Specific studies investigating the effects of this compound in 6-OHDA models were not found. |

| Reserpine Treatment | To induce a state of monoamine depletion and motor impairment. nih.gov | Investigated for its ability to antagonize reserpine-induced effects, indicating dopamine agonist properties. nih.gov |

Gamma-Butyrolactone (B3396035) (GBL) Procedure for Autoreceptor Function

The gamma-butyrolactone (GBL) procedure is a pharmacological method used to specifically assess the function of dopamine autoreceptors. GBL inhibits the firing of dopamine neurons, leading to an increase in dopamine synthesis.

In pre-clinical studies, this compound has been shown to antagonize the GBL-induced increase in DOPA formation. This finding is a key piece of evidence supporting the compound's activity as an agonist at presynaptic dopamine autoreceptors, which act to inhibit dopamine synthesis and release.

Non-Rodent Animal Models

To broaden the understanding of its pharmacological effects, this compound has also been studied in non-rodent animal models.

Goldfish Retina: Research in goldfish retina has demonstrated that this compound can mimic the ability of dopamine to enhance adenylate cyclase activity. nih.govnih.gov This model is valuable for studying the compound's interaction with D1-like dopamine receptors, which are coupled to the stimulation of this enzyme.

Cat: In cats, the cardiovascular effects of this compound have been investigated. These studies have reported that the compound can induce bradycardia and hypotension, suggesting an interaction with adrenergic and/or dopaminergic systems that regulate cardiovascular function. nih.gov

| Non-Rodent Model | Focus of Study | Key Findings |

| Goldfish Retina | Dopamine Receptor Activity | Mimics dopamine in enhancing adenylate cyclase activity. nih.govnih.gov |

| Cat | Cardiovascular Effects | Induces bradycardia and hypotension. nih.gov |

Advanced Techniques in Pre-clinical Research

While various classical pharmacological methods have been applied to study this compound, the use of more advanced techniques such as in vivo microdialysis has not been reported in the available scientific literature. In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. nih.gov Its application could provide more detailed insights into the dynamic effects of this compound on dopamine release and metabolism in real-time.

Structure Activity Relationship Sar Studies of 6,7 Dihydroxy 2 Dimethylaminotetralin Analogues

Impact of Tetralin Ring Modifications on Activity and Selectivity

The substitution pattern on the aromatic portion of the tetralin ring is a critical determinant of dopaminergic activity. The 6,7-dihydroxy substitution, which forms a catechol moiety, is a key feature for potent dopamine (B1211576) receptor agonism, mimicking the catechol structure of dopamine itself.

Research comparing different dihydroxy-substituted 2-aminotetralins has demonstrated the superior potency of catechol isomers (those with adjacent hydroxyl groups) over non-catechol arrangements. Specifically, both 5,6-dihydroxy and 6,7-dihydroxy isomers are significantly more potent dopaminergic agents than their 5,7-dihydroxy (resorcinol-derived) counterparts. nih.gov This highlights the importance of the catechol group for effective receptor interaction. While both 5,6- and 6,7-dihydroxy-2-aminotetralins are potent, the 5,6-dihydroxy analogue often shows the highest potency in various in vivo screening tests. nih.gov

Furthermore, the introduction of other substituents on the tetralin ring can modulate activity. For instance, replacing the tetralin core with heterocyclic bioisosteres, such as 5,6,7,8-tetrahydroquinazolines and 4,5,6,7-tetrahydrobenzothiazoles, has been explored to enhance affinity and selectivity, particularly for the D3 receptor subtype. nih.gov An oxygen isostere of 6,7-dihydroxy-2-aminotetralin (B1665609), 6,7-dihydroxy-3-chromanamine, has also been synthesized and shown to retain dopaminergic activity, although it is less potent in displacing radioligands from the D2 receptor compared to its tetralin counterpart.

| Compound | Hydroxyl Substitution Pattern | Relative Dopaminergic Potency | Reference |

|---|---|---|---|

| 5,6-Dihydroxy-2-aminotetralin analogue | Catechol | High | nih.gov |

| 6,7-Dihydroxy-2-aminotetralin analogue | Catechol | High | nih.gov |

| 5,7-Dihydroxy-2-aminotetralin analogue | Resorcinol | Low | nih.gov |

Role of Hydroxyl and Amine Substituents in Receptor Interactions

The catechol hydroxyl groups and the basic amine nitrogen are fundamental pharmacophoric elements for dopamine receptor activation. The hydroxyl groups are believed to engage in crucial hydrogen bonding interactions with serine residues within the binding pocket of dopamine receptors, particularly in transmembrane domain 5.

The nature of the substituent on the amine nitrogen significantly influences potency and selectivity. For 2-aminotetralin analogues, N,N-disubstitution generally leads to more potent compounds than N-monosubstitution or primary amines. nih.gov Studies on a series of N-alkyl and N,N-dialkyl substituted 2-aminotetralins have shown that an n-propyl group on the nitrogen is often optimal for central dopamine receptor agonist activity. nih.gov Compounds with N-ethyl groups are slightly less active, while those lacking N-alkyl groups are nearly inactive. nih.gov In the case of 6,7-dihydroxy-2-dimethylaminotetralin, the two methyl groups on the nitrogen contribute to its activity profile. While the dipropyl analogue is often more potent, the dimethyl substitution still confers significant dopaminergic agonism.

| Compound | N-Substitution | Relative Dopaminergic Activity | Reference |

|---|---|---|---|

| 6,7-ADTN | -H, -H (Primary amine) | Low | nih.gov |

| N-mono-n-propyl-6,7-ADTN | -H, -n-propyl | Low/Inactive | nih.govnih.gov |

| This compound (TL-99) | -CH₃, -CH₃ | Active | nih.gov |

| N,N-di-n-propyl-6,7-ADTN | -n-propyl, -n-propyl | Potent | nih.gov |

| N-n-propyl-N-n-butyl-6,7-ADTN | -n-propyl, -n-butyl | Potent | nih.gov |

Stereochemical Influences on Pharmacological Profile

The 2-aminotetralin scaffold contains a chiral center at the C2 position of the tetralin ring. The stereochemistry at this center has a profound impact on the pharmacological activity, with dopamine D2 receptor agonist activity being highly stereoselective. For 2-aminotetralin derivatives, the agonistic activity resides almost exclusively in the (S)-enantiomer. nih.gov The corresponding (R)-enantiomer is typically much less active or inactive.

This stereoselectivity is attributed to the specific three-dimensional orientation required for optimal interaction with the dopamine receptor. Molecular modeling and structural studies suggest that for D2 receptor agonism, specific conformational parameters are critical, including the tetralin ring inversion angle and the dihedral angle of the amine substituent. nih.gov The (S)-configuration allows the molecule to adopt the necessary conformation for effective binding and activation of the receptor, while the (R)-enantiomer cannot achieve this optimal fit. For example, in studies of the enantiomers of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN), the parent compound of TL-99, a clear stereochemical preference was observed at dopamine receptors. nih.gov

Comparative SAR with Other Dopamine Agonist Chemotypes

The structure-activity relationships of this compound and its analogues can be further understood by comparison with other classes of dopamine agonists, most notably apomorphine. Apomorphine is a potent, non-selective D1/D2 receptor agonist that contains a catechol and an amine, similar to the 2-aminotetralin series. nih.govdrugbank.com The 2-aminotetralin structure can be viewed as a semi-rigid analogue of dopamine, where the ethylamine (B1201723) side chain is constrained within the tetralin ring, leading to a preferred trans conformation. nih.gov This conformation is also present in the rigid structure of apomorphine.

Research Applications and Future Perspectives in Neuropharmacology

Utility as a Tool for Elucidating Dopamine (B1211576) System Pathophysiology

The compound 6,7-Dihydroxy-2-dimethylaminotetralin (6,7-ADTN) serves as a critical research tool for understanding the complexities of the dopamine system and its role in various neurological and psychiatric disorders. Its utility stems from its specific interactions with dopamine receptors, which allows for the detailed study of receptor function and signaling pathways.

6,7-ADTN is a potent agonist at dopamine receptors, mimicking the action of the endogenous neurotransmitter, dopamine. nih.gov This characteristic is invaluable for investigating the consequences of both excessive and deficient dopaminergic stimulation. For instance, in conditions characterized by dopamine deficiency, such as Parkinson's disease, studying the effects of 6,7-ADTN can help to elucidate the downstream cellular and molecular changes that occur in response to receptor activation. Research has shown that dopamine depletion, as seen in Parkinson's disease models, leads to a decrease in the proliferation of neural stem cells in key brain regions. nih.gov The application of dopamine agonists can help in understanding the potential for reversing such deficits. nih.gov

Conversely, in disorders where dopamine hyperactivity is implicated, such as in the early stages of Huntington's disease, 6,7-ADTN can be used to model and study the effects of excessive dopamine receptor stimulation. nih.gov These studies in animal models and patient populations suggest that dopamine neurotransmission undergoes biphasic changes, with an initial increase in the early stages of the disease. nih.gov

Potential in Pre-clinical Investigations of Neurological Dysfunctions (e.g., lead neurotoxicity)

The utility of 6,7-ADTN and similar dopaminergic compounds extends to the preclinical investigation of neurological dysfunctions induced by environmental toxins, such as lead. Lead neurotoxicity is known to particularly affect the developing brain, leading to cognitive and behavioral impairments. nih.gov A primary mechanism of lead-induced neurotoxicity is the disruption of the N-methyl-D-aspartate (NMDA) receptor and downstream signaling pathways involving brain-derived neurotrophic factor (BDNF). nih.gov

While direct studies using 6,7-ADTN in lead neurotoxicity models are not extensively detailed in the provided results, the principle of using dopamine agonists to probe and potentially counteract neurotoxic effects is a valid and important area of research. Given that the dopamine system is a target for lead, investigating how compounds like 6,7-ADTN modulate dopaminergic pathways in the context of lead exposure can provide critical insights. Such research could help to understand how lead-induced alterations in dopamine signaling contribute to the observed neurological deficits.

Preclinical studies using various animal models are essential for understanding the early mechanisms of neurological diseases. frontiersin.orgresearchgate.net For instance, in preclinical models of Alzheimer's disease, early dysfunctions in the dopaminergic system have been identified. frontiersin.orgnih.gov These models are crucial for disentangling the initial pathological events. frontiersin.org The use of specific receptor agonists in these models helps to delineate the role of different receptor systems in the disease process.

The investigation of dopaminergic agents in models of neurotoxicity and neurodegenerative disease is a promising avenue for identifying therapeutic strategies. For example, studies have shown that targeting the BDNF system can mitigate the toxic effects of lead on the brain. nih.gov Since dopamine signaling can influence neurotrophic factor expression, exploring the effects of 6,7-ADTN in this context could reveal novel mechanisms for intervention.

Advancements in Medicinal Chemistry Guided by this compound Research

Research on 6,7-ADTN and its analogs has significantly contributed to the field of medicinal chemistry, particularly in the design of novel compounds with specific activities at dopamine receptors. The structure of 6,7-ADTN has served as a foundational scaffold for the development of new molecules with tailored selectivity and efficacy.

The process of drug design and discovery is a complex endeavor that has evolved from serendipitous findings to more rational, structure-based approaches. researchgate.netsemanticscholar.org The knowledge gained from studying the structure-activity relationships (SAR) of compounds like 6,7-ADTN is a prime example of this evolution. By systematically modifying the chemical structure of the parent molecule and assessing the impact on receptor binding and functional activity, medicinal chemists can identify key chemical features responsible for its pharmacological profile.

This iterative process of design, synthesis, and biological evaluation allows for the optimization of lead compounds to enhance desired properties, such as receptor subtype selectivity, and to improve pharmacokinetic profiles. nih.govtaylorandfrancis.com For example, the insights gained from 6,7-ADTN research have guided the development of agonists with greater selectivity for presynaptic D2 autoreceptors, which have potential therapeutic applications in conditions where a reduction in dopamine release is desired. nih.gov

Modern drug design increasingly relies on computational methods, such as quantitative structure-activity relationship (QSAR) modeling and computer-aided drug design (CADD), to accelerate the discovery process. researchgate.nettaylorandfrancis.commdpi.com The experimental data generated from research on 6,7-ADTN and related compounds provide crucial datasets for building and validating these computational models. These models, in turn, can predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. taylorandfrancis.com This synergy between experimental and computational chemistry, exemplified by the legacy of research on foundational molecules like 6,7-ADTN, continues to drive innovation in the development of novel neuropharmacological agents. semanticscholar.orgnih.govnih.gov

Unexplored Research Avenues and Methodological Innovations

Despite the extensive research on 6,7-ADTN, several avenues remain for future investigation, and new methodological innovations offer exciting possibilities for deepening our understanding of this compound and the dopamine system.

Unexplored Research Avenues:

Receptor Heteromerization: The potential for 6,7-ADTN to differentially modulate dopamine receptor heteromers (complexes of two or more different receptor proteins) is an area ripe for exploration. Investigating how this compound affects the function of D1-D2 or other dopamine receptor heteromers could reveal novel signaling pathways and therapeutic targets.

Epigenetic Modifications: The long-term effects of 6,7-ADTN on gene expression and potential epigenetic modifications in dopamine-receptive neurons are largely unknown. Studies in this area could provide insights into the lasting neuroplastic changes induced by chronic dopamine receptor stimulation.

Neuroinflammation: The role of dopamine signaling in modulating neuroinflammatory processes is an emerging area of interest. Investigating the effects of 6,7-ADTN on microglial and astrocyte function could uncover novel mechanisms relevant to neurodegenerative and neuropsychiatric disorders.

Comparative Pharmacology in Disease Models: A more systematic comparison of the effects of 6,7-ADTN across different preclinical models of neurological and psychiatric disorders would be valuable. This could help to identify common and distinct pathophysiological mechanisms related to dopamine dysregulation.

Methodological Innovations:

Advanced Imaging Techniques: The use of advanced in vivo imaging techniques, such as two-photon microscopy and miniaturized fluorescence microscopes (miniscopes), in combination with genetically encoded fluorescent sensors, can allow for the real-time visualization of neural activity in specific cell populations in response to 6,7-ADTN administration in awake, behaving animals. researchgate.net

Optogenetics and Chemogenetics: Combining the administration of 6,7-ADTN with optogenetic or chemogenetic manipulation of specific neural circuits would provide unprecedented precision in dissecting the circuit-level effects of dopamine receptor activation. researchgate.net

Single-Cell Transcriptomics: Analyzing changes in gene expression at the single-cell level after treatment with 6,7-ADTN can reveal cell-type-specific responses and identify novel downstream targets of dopamine receptor signaling.

Cryo-Electron Microscopy (Cryo-EM): High-resolution structural studies using cryo-EM can provide detailed insights into the binding of 6,7-ADTN to different dopamine receptor subtypes and their associated signaling complexes, facilitating more rational drug design.

By pursuing these unexplored research avenues and leveraging cutting-edge methodological innovations, the scientific community can continue to build upon the foundational knowledge provided by research on 6,7-ADTN to further unravel the complexities of the dopamine system and develop more effective treatments for associated disorders.

Q & A

Q. What is the receptor selectivity profile of 6,7-Dihydroxy-2-dimethylaminotetralin (TL-99), and how is it determined experimentally?

TL-99 exhibits selectivity for dopamine autoreceptors over post-synaptic receptors. This selectivity is assessed via radioligand binding assays using striatal tissue preparations to quantify affinity (Ki) for D2-like receptors. Functional in vivo models , such as locomotor activity tests in rodents, further distinguish pre-synaptic (autoreceptor) agonism (inhibitory) from post-synaptic activation (stimulatory). Comparative studies with agonists like 3-PPP and apomorphine highlight TL-99’s autoreceptor preference .

Q. What are the recommended analytical methods to confirm the purity and structural integrity of this compound in research settings?

Purity (>98%) is validated using HPLC with UV/Vis detection (λmax ~221 nm) and mass spectrometry (molecular weight: 262.3 g/mol). Structural confirmation employs <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis. Reference standards should align with pharmacopeial guidelines (e.g., EP/ICH), ensuring traceability and batch consistency. Stability testing under -20°C storage conditions is critical for long-term use .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the effects of this compound on insulin secretion in pancreatic β-cells?

- In vitro models : Use isolated rat pancreatic islets incubated with TL-99 (1–100 µM) under varying glucose concentrations (2.8–16.7 mM). Measure insulin release via ELISA or radioimmunoassay .

- Mechanistic studies : Combine TL-99 with dopamine receptor antagonists (e.g., haloperidol) to isolate receptor-mediated effects.

- In vivo validation : Administer TL-99 in glucose tolerance tests (e.g., intraperitoneal injection in fasted rodents) and correlate plasma insulin levels with glycemic responses. Dose-response curves and time-course analyses are essential to establish potency and duration .

Q. How should contradictory findings regarding pre-synaptic vs. post-synaptic dopamine receptor activation by this compound be resolved?

Contradictions may arise from tissue-specific receptor expression or assay conditions. To resolve these:

- Functional selectivity assays : Compare TL-99’s effects in electrophysiological recordings (e.g., inhibition of dopamine neuron firing in substantia nigra vs. striatal post-synaptic activation).

- Knockout models : Use D2 receptor knockout mice to isolate autoreceptor-dependent behaviors.

- Synaptic dopamine measurement : Employ microdialysis or fast-scan cyclic voltammetry to quantify TL-99’s impact on dopamine release dynamics in vivo. Cross-referencing data with structurally distinct agonists (e.g., quinpirole) and antagonists improves mechanistic clarity .

Methodological Considerations

- Data interpretation : Prioritize studies using validated reference standards (e.g., Cayman Chemical’s protocols) to minimize batch variability .

- Ethical compliance : Adhere to institutional guidelines for hazardous material handling (e.g., PPE, -20°C storage) and in vivo protocols .

- Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulation of binding, functional, and behavioral data) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。